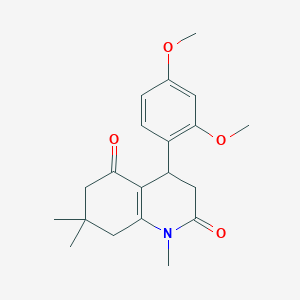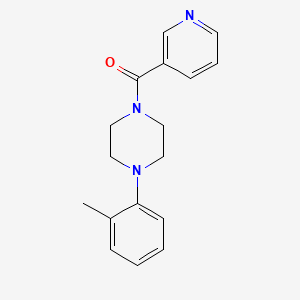![molecular formula C21H20N2O4 B5053160 N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide](/img/structure/B5053160.png)
N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological conditions.
Mecanismo De Acción
N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide has been shown to have a variety of biochemical and physiological effects in different experimental models. For example, studies have demonstrated that N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide can reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction. N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide has also been shown to reduce anxiety-like behavior in animal models, as well as improve motor function in Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide in lab experiments is its high selectivity for mGluR5. This allows researchers to specifically target this receptor and study its role in various physiological and pathological conditions. However, one limitation of using N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide is that it can be difficult to administer in vivo due to its poor solubility and bioavailability.
Direcciones Futuras
There are several future directions for research involving N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide and mGluR5. One area of interest is the role of mGluR5 in addiction and substance abuse, as well as the potential therapeutic benefits of targeting this receptor in these conditions. Another area of research is the role of mGluR5 in neurodegenerative diseases such as Alzheimer's and Huntington's disease, and the potential for N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide to be used as a treatment. Additionally, there is ongoing research into the development of more potent and selective mGluR5 antagonists that may have improved pharmacokinetic properties and therapeutic potential.
Métodos De Síntesis
N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide can be synthesized using a multistep process that involves the reaction of 3-methoxyaniline with 1-naphthalenol to form 3-methoxy-N-(1-naphthyl)aniline. This intermediate is then reacted with ethylenediamine and ethyl chloroacetate to yield the final product, N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide has been used in a wide range of scientific research studies to investigate the role of mGluR5 in various physiological and pathological conditions. Some of the key areas of research include addiction, anxiety, depression, Parkinson's disease, and Fragile X syndrome.
Propiedades
IUPAC Name |
N'-(3-methoxyphenyl)-N-(2-naphthalen-1-yloxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-26-17-9-5-8-16(14-17)23-21(25)20(24)22-12-13-27-19-11-4-7-15-6-2-3-10-18(15)19/h2-11,14H,12-13H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIYPVMJZDFRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-5-(nonafluorobutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5053093.png)
![3-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5053097.png)

![3-{4-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5053111.png)
![N-[2-(3-isoxazolylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5053117.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B5053121.png)

![N-(2-fluorophenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5053137.png)


![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5053176.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-[3-(trifluoromethyl)phenyl]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5053179.png)
![4-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5053184.png)